molecular formula C18H36N2O3 B12658300 N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine CAS No. 93893-39-1

N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine

Cat. No.: B12658300
CAS No.: 93893-39-1
M. Wt: 328.5 g/mol
InChI Key: LCZPOZSSUMKXJZ-INIZCTEOSA-N
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Description

Contextualization as a Modified L-Lysine Derivative

L-lysine is a basic, proteinogenic amino acid characterized by an α-amino group, a carboxylic acid group, and a lysyl side chain terminating in an ε-amino group. rsc.org This side chain is a frequent site for post-translational modifications (PTMs) in nature, such as acetylation and methylation, which are crucial for regulating protein function, including gene expression. wikipedia.org The compound N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine is a synthetic analogue that mimics certain aspects of natural lysine (B10760008) modifications but with distinct features. scbt.com The "N2" and "N6" designations (alternatively Nα and Nε) specify the location of the modifications on the nitrogen atoms of the alpha- and epsilon-amino groups, respectively.

The structure of this compound is fundamentally that of L-lysine but with a permanently dimethylated alpha-amino group and a decanoyl group attached to the epsilon-amino group. This dual modification strategy results in an amphiphilic molecule, possessing both a hydrophilic head (the amino acid portion) and a lipophilic tail (the decanoyl chain).

Significance of N-Alkylation and N-Acylation in Amino Acid Derivatives for Research

The deliberate chemical modification of amino acids through N-alkylation and N-acylation is a powerful strategy in medicinal chemistry and chemical biology to fine-tune the properties of peptides and other amino acid-based molecules.

N-Alkylation , particularly N-methylation, of amino acids is a well-established method to enhance the therapeutic potential of peptides. monash.edu This modification can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and enhance its bioavailability. monash.edu By replacing a hydrogen atom on the backbone amide nitrogen, N-methylation can also introduce conformational constraints and increase resistance to enzymatic degradation by proteases. monash.edu While direct N-alkylation of unprotected amino acids can be challenging, catalytic methods using alcohols as alkylating agents have been developed as a more sustainable approach. nih.gov

N-Acylation , the attachment of a fatty acid chain to an amino group, is another critical modification that imparts significant changes in molecular properties. deepdyve.com This modification is central to the creation of amino acid-based surfactants, which are valued for their biocompatibility and biodegradability. arpnjournals.org The length of the acyl chain is a key determinant of the resulting surfactant properties. N-acylation of the lysine side chain is particularly common, leading to compounds like N-lauroyl-L-lysine, which is used in cosmetics for its skin-conditioning properties and ability to improve product texture. specialchem.com The synthesis of N-acyl amino acids can be achieved through various chemical methods, including the Schotten-Baumann reaction, or via enzymatic pathways. arpnjournals.orgspecialchem.com N-acyl amino acids are also a family of endogenous signaling molecules with diverse physiological roles. nih.gov

Overview of Modified Lysine Analogues in Biochemical and Chemical Biology Investigations

Modified lysine analogues are indispensable tools for dissecting complex biological processes. Researchers synthesize and incorporate these analogues into peptides and proteins to study the effects of post-translational modifications, develop new therapeutic agents, and create novel biomaterials.

One of the most studied areas is the role of lysine modifications in epigenetics. Synthetic acetyllysine and methyllysine analogues are used to investigate how these PTMs on histone proteins influence chromatin structure and gene regulation. wikipedia.org For instance, incorporating specific lysine analogues into histones allows for precise studies of the binding of "reader" proteins and the activity of "writer" and "eraser" enzymes.

Beyond epigenetics, lysine derivatives are crucial in drug delivery and materials science. For example, Nα-acylated lysine derivatives have been shown to self-assemble into vesicles, highlighting their potential as drug delivery systems. rsc.orgnih.gov The properties of these assemblies, such as their critical micelle concentration (CMC), are dependent on the length of the acyl chain. nih.gov Furthermore, the introduction of lysine into peptide structures can enhance their interaction with nucleic acids, with the positively charged side chain facilitating binding to the phosphate (B84403) backbone of DNA and RNA. nih.gov The development of bioconjugation techniques allows for the selective modification of lysine residues in proteins, enabling the attachment of probes, drugs, and other functional moieties. nih.gov

The specific combination of Nα,Nα-dimethylation and Nε-acylation in this compound suggests a molecule designed to explore interfaces, be it in biological membranes, as a surfactant, or as a tool to probe protein-lipid interactions, although specific research applications for this particular compound are not widely documented in peer-reviewed literature.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
CAS Number38079-57-1 scbt.comepa.gov
Molecular FormulaC20H40N2O3 scbt.comepa.gov
Molecular Weight356.54 g/mol scbt.com
SynonymsNα,Nα-Dimethyl-Nε-lauroyllysine, Nε-Lauroyl-Nα,Nα-dimethyllysine scbt.com

Properties

CAS No.

93893-39-1

Molecular Formula

C18H36N2O3

Molecular Weight

328.5 g/mol

IUPAC Name

(2S)-6-(decanoylamino)-2-(dimethylamino)hexanoic acid

InChI

InChI=1S/C18H36N2O3/c1-4-5-6-7-8-9-10-14-17(21)19-15-12-11-13-16(18(22)23)20(2)3/h16H,4-15H2,1-3H3,(H,19,21)(H,22,23)/t16-/m0/s1

InChI Key

LCZPOZSSUMKXJZ-INIZCTEOSA-N

Isomeric SMILES

CCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C

Canonical SMILES

CCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Production of N2,n2 Dimethyl N6 1 Oxodecyl L Lysine

Strategies for Regioselective Nα,Nα-Dimethylation of L-Lysine or its Precursors

The central challenge in synthesizing N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine is achieving selective methylation at the Nα position without affecting the Nε position, which is reserved for acylation. This requires a carefully planned synthetic route involving protection, methylation, and deprotection steps.

A common strategy involves the initial protection of the more sterically accessible and often more reactive Nε-amino group. This can be accomplished using standard amine protecting groups that are stable to the subsequent methylation conditions but can be removed selectively.

Key Steps for Regioselective Nα,Nα-Dimethylation:

Nε-Protection: The L-lysine starting material is treated with a protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) (for Boc protection) or benzyl (B1604629) chloroformate (for Cbz protection), under basic conditions. This selectively protects the Nε-amino group.

Nα,Nα-Dimethylation: With the Nε-amino group protected, the free Nα-amino group can be dimethylated. The Eschweiler-Clarke reaction is a classic and effective method for this transformation. It involves treating the Nε-protected lysine (B10760008) with formaldehyde (B43269) and formic acid. This one-pot procedure reductively methylates the primary amine to a tertiary dimethylamine (B145610) with high yield. Alternatively, methylation can be achieved using an excess of a methylating agent like methyl iodide, although this can sometimes lead to over-methylation (quaternization).

Nε-Deprotection: Following the successful dimethylation of the Nα-amino group, the protecting group on the Nε-amine is removed. For a Boc group, this is typically achieved under acidic conditions (e.g., with trifluoroacetic acid), while a Cbz group is commonly removed by hydrogenolysis.

This sequence yields Nα,Nα-dimethyl-L-lysine, a key precursor ready for subsequent Nε-acylation. The choice of protecting group is critical and depends on the stability required for the methylation step and the conditions needed for its removal without affecting other functional groups. Non-enzymatic lysine acylation can also occur via reactive acyl-CoA species, which provides another pathway for modification. frontiersin.org

Table 1: Comparison of Nα-Dimethylation Strategies
MethodReagentsAdvantagesDisadvantages
Eschweiler-Clarke ReactionFormaldehyde (CH₂O), Formic Acid (HCOOH)High yield, mild conditions, avoids quaternary salt formation.Requires careful pH control.
Reductive AminationFormaldehyde (CH₂O), Sodium borohydride (B1222165) (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)High efficiency, mild reducing agents.Potential for side reactions if not controlled.
Direct MethylationMethyl iodide (CH₃I) or Dimethyl sulfate (B86663) ((CH₃)₂SO₄)Simple procedure.Risk of over-methylation to form quaternary ammonium (B1175870) salts, toxic reagents.

Techniques for Nε-Acylation with Long-Chain Fatty Acids

Once Nα,Nα-dimethyl-L-lysine is prepared, the next step is the regioselective acylation of the free Nε-amino group with a long-chain fatty acid, specifically decanoic acid (a C10 fatty acid), to form the final product. Since the Nα-amino group is a tertiary amine, it is unreactive toward acylation under standard conditions, ensuring that the reaction occurs exclusively at the Nε-position.

The covalent attachment of long-chain fatty acyl groups to lysine residues occurs via an amide bond. researchgate.net The process typically involves activating the carboxylic acid of the fatty acid to make it more susceptible to nucleophilic attack by the Nε-amino group.

Common Activation Methods:

Acyl Chlorides: Decanoic acid can be converted to decanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily couples with the Nε-amine of Nα,Nα-dimethyl-L-lysine, usually in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct.

Active Esters: The fatty acid can be converted into an active ester, such as an N-hydroxysuccinimide (NHS) ester. These esters are stable enough to be isolated but sufficiently reactive to acylate amines under mild conditions, offering better control and fewer side reactions compared to acyl chlorides.

Carbodiimides: Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple decanoic acid with the Nε-amine. These reagents activate the carboxylic acid in situ to facilitate amide bond formation.

The choice of method depends on the scale of the reaction, the desired purity, and the stability of the starting materials. For research purposes, active ester and carbodiimide (B86325) methods are often preferred due to their milder conditions and higher selectivity. scbt.com

Convergent and Stepwise Synthesis Approaches for Complex Lysine Derivatives

The synthesis of this compound can be approached through two primary strategies: stepwise (or linear) synthesis and convergent synthesis.

Stepwise Synthesis: In a stepwise approach, the modifications are performed sequentially on the lysine backbone. This is the more traditional route and follows a linear path:

Nε-Protection of L-lysine: e.g., using a Boc group.

Nα,Nα-Dimethylation: Methylation of the free α-amino group.

Nε-Deprotection: Selective removal of the Boc group to reveal the free ε-amino group.

Nε-Acylation: Reaction with activated decanoic acid to form the final product.

Convergent Synthesis: A convergent strategy involves preparing key fragments of the molecule separately and then combining them in a final step. For this compound, the approach would be:

Fragment A Synthesis: Preparation of Nα,Nα-dimethyl-L-lysine.

Fragment B Synthesis: Activation of decanoic acid (e.g., as decanoyl chloride or an NHS ester).

Final Coupling: Reaction of Fragment A and Fragment B to form the target molecule.

Table 2: Comparison of Synthetic Approaches
ApproachDescriptionProsCons
StepwiseSequential modification of a single starting material (lysine).Logically straightforward to plan and execute.Overall yield can be low due to the number of steps; late-stage failures are costly.
ConvergentIndependent synthesis of key fragments followed by a final coupling reaction.Higher overall yield, allows for parallel synthesis, simplifies purification of the final product. nih.govRequires more complex initial planning and synthesis of fragments.

Chemoenzymatic Synthesis Routes for Lysine Modifications

Chemoenzymatic methods leverage the high specificity of enzymes to catalyze chemical transformations, offering a powerful alternative to purely chemical synthesis. nih.gov These methods proceed under mild, aqueous conditions and can obviate the need for complex protection and deprotection steps. acs.org

For the synthesis of this compound, an enzymatic approach could be particularly advantageous for the Nε-acylation step.

Enzyme-Catalyzed Acylation: Lipases and proteases are known to catalyze the formation of amide bonds. A lipase (B570770) could be used to catalyze the regioselective acylation of the Nε-amino group of Nα,Nα-dimethyl-L-lysine using a decanoic acid ester (e.g., decanoic acid ethyl ester) as the acyl donor. The enzyme's active site would selectively accommodate the Nε-amine, preventing any reaction at the sterically hindered Nα-tertiary amine or the carboxylic acid.

Engineered Enzymes: Advanced methods may employ engineered enzymes or specialized enzymatic systems like Lysine Acylation using Conjugating Enzymes (LACE) for highly specific modifications. acs.org While often applied to larger proteins, the principles can be adapted for small molecule synthesis.

Chemoenzymatic polymerization (CEP) using enzymes like papain has been shown to be effective for creating α-linked poly-L-lysine, demonstrating the power of enzymes to control regioselectivity even in one-pot syntheses. acs.orgresearchgate.net This highlights the potential for using similar enzymatic strategies to achieve specific single-site modifications on lysine.

Principles of Analytical Characterization for Structural Elucidation of Synthetic Products

Following synthesis, rigorous analytical characterization is essential to confirm the identity, structure, and purity of the this compound product. A combination of spectroscopic and chromatographic techniques is employed for complete structural elucidation.

Key Analytical Techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition (C₂₀H₄₀N₂O₃). epa.gov The measured monoisotopic mass should match the theoretical value (356.303893 g/mol ). epa.gov Tandem MS (MS/MS) can be used to fragment the molecule, providing structural information by identifying characteristic fragments corresponding to the loss of the decanoyl group or the dimethylated head group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides detailed information about the chemical environment of all protons. Key signals would include a singlet around 2.2-2.8 ppm corresponding to the six protons of the Nα,Nα-dimethyl group, multiplets for the lysine backbone protons, and signals for the long alkyl chain of the decanoyl group, including a characteristic triplet for the terminal methyl group around 0.9 ppm.

¹³C NMR: Confirms the carbon skeleton of the molecule, showing distinct signals for the carboxyl carbon, the amide carbonyl carbon, the two N-methyl carbons, and the carbons of the lysine and decanoyl chains.

Infrared (IR) Spectroscopy: Used to identify the principal functional groups. Expected characteristic absorption bands include a strong C=O stretching band for the amide (around 1640 cm⁻¹) and another for the carboxylic acid (around 1710 cm⁻¹), as well as N-H stretching for the amide (around 3300 cm⁻¹) and broad O-H stretching for the carboxylic acid. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is the standard method for assessing the purity of the final compound. A pure sample will show a single, sharp peak at a characteristic retention time. It can also be coupled with mass spectrometry (LC-MS) for simultaneous purification analysis and mass confirmation. acs.org

Table 3: Summary of Analytical Characterization Methods
TechniquePurposeExpected Result for this compound
Mass Spectrometry (MS)Confirm molecular weight and formula.Precise mass matching C₂₀H₄₀N₂O₃ (m/z [M+H]⁺ ≈ 357.31). epa.gov
¹H NMR SpectroscopyElucidate proton structure and confirm modifications.Singlet for N(CH₃)₂, signals for decanoyl chain and lysine backbone.
¹³C NMR SpectroscopyConfirm carbon skeleton.Distinct peaks for amide C=O, carboxyl C=O, N-methyls, and alkyl chains.
Infrared (IR) SpectroscopyIdentify functional groups.Characteristic C=O and N-H stretches for amide, C=O and O-H for carboxylic acid. mdpi.com
HPLCAssess purity.A single major peak indicating a pure compound. acs.org

Molecular and Cellular Mechanisms of Interaction of N2,n2 Dimethyl N6 1 Oxodecyl L Lysine

Investigation of Binding Affinities with Biological Macromolecules and Subcellular Structures

The dual modifications on N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine—a hydrophobic decanoyl tail and a dimethylated head group—are anticipated to govern its interactions with proteins and cellular membranes.

Protein-Ligand Interaction Studies in In Vitro Systems

The binding of modified lysine (B10760008) residues to proteins is a critical aspect of cellular signaling and regulation. The Nα-dimethylation and Nε-acylation of lysine are known to modulate these interactions significantly. While direct binding affinity data for this compound is not extensively documented, the principles of such interactions can be inferred from studies on similar molecules.

The dimethylation of the α-amino group introduces a permanent positive charge and alters the hydrogen bonding capacity of the N-terminus. Proteins that recognize methylated lysines, often termed "readers," typically possess an "aromatic cage" motif. rsc.orgnih.gov This cage, formed by aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan, engages the methylated lysine via cation-π interactions. rsc.orgnih.gov The binding affinity is influenced by the degree of methylation (mono-, di-, or trimethylation) and the specific architecture of the binding pocket. acs.org For instance, some Tudor domains, which are well-characterized methyl-lysine readers, show preferential binding to dimethylated lysines. nih.gov The interaction of this compound with such reader domains would likely be governed by the fit of the dimethylammonium group within the aromatic cage.

The Nε-decanoyl group, a ten-carbon acyl chain, adds a significant hydrophobic character to the molecule. This lipid modification can drive interactions with hydrophobic pockets on protein surfaces. In many signaling proteins, acylated amino acids serve as anchors to membranes or facilitate protein-protein interactions. nih.gov The binding affinity of this compound to a protein would therefore be a composite of the electrostatic and cation-π interactions of the dimethylated headgroup and the hydrophobic interactions of the decanoyl tail. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly chemical shift perturbation (CSP) studies, and X-ray crystallography are instrumental in characterizing these interactions, providing details on binding sites and dissociation constants (Kd). rsc.org

Table 1: Representative Protein-Ligand Interaction Data for Modified Lysine Analogs

LigandProteinTechniqueDissociation Constant (Kd)Reference
Trimethyllysine-containing peptideSynthetic ReceptorIsothermal Titration Calorimetry (ITC)~10 µM rsc.org
Dimethyllysine in LysozymeCalixarene ReceptorX-ray Crystallography, NMR, MD SimulationsNot specified rsc.org
Acetylated p53 peptideSirtuin 1 (SIRT1)Fluorescence PolarizationNot specified researchgate.net

Membrane Interaction and Localization Studies in Model Systems

The amphipathic nature of this compound strongly suggests it will interact with and potentially integrate into lipid bilayers. The decanoyl chain can insert into the hydrophobic core of the membrane, while the polar, dimethylated lysine headgroup remains at the lipid-water interface. nih.gov

Studies on lipidated peptides and amino acids have shown that the length of the acyl chain is a critical determinant of membrane interaction. researchgate.net A decanoyl (C10) chain is sufficiently long to promote stable insertion into the membrane. The interaction of such molecules with membranes can lead to changes in membrane properties, such as fluidity and curvature. The presence of positively charged residues, like the dimethylated lysine, can also dictate a preference for interaction with anionic lipids, such as phosphatidylserine (B164497) (PS), within the membrane. nih.gov

The localization of this compound within a model membrane would likely see the decanoyl tail embedded among the fatty acyl chains of the phospholipids (B1166683) and the dimethylated lysine headgroup positioned near the phospholipid headgroups at the membrane surface. This orientation is typical for single-chain amphiphiles. In some cases, lipidated molecules can influence the organization of membrane microdomains, or "rafts," which are enriched in specific lipids like cholesterol and sphingolipids. nih.gov The ability to partition into these domains is often influenced by the nature of the lipid anchor.

Table 2: Influence of Lipidation on Membrane Interaction

Molecule TypeKey FindingsReference
Lipidated PeptidesAcyl chain length (C6-C22) enhances membrane translocation. researchgate.net
Lipidated Amino AcidsForm stable protocellular membranes when mixed with fatty acids. researchgate.net
Myristoylated and Palmitoylated ProteinsLipid modifications regulate membrane structure and cooperative protein binding. nih.gov

Enzymatic Recognition and Substrate Specificity Analysis

The modifications on this compound make it a potential substrate or inhibitor for enzymes that recognize and process acylated and methylated lysines.

Kinetic Studies with Enzymes Modifying or Recognizing Lysine Derivatives

A key class of enzymes relevant to the Nε-decanoyl group are the sirtuins (SIRTs), which are NAD+-dependent lysine deacylases. nih.govacs.org While initially characterized as histone deacetylases, many sirtuins can remove longer acyl chains. acs.org For instance, SIRT2 has been shown to have robust demyristoylase activity, which is the removal of a C14 acyl chain. rsc.org Kinetic studies have revealed that for some sirtuins, the catalytic efficiency (kcat/Km) can be significantly higher for longer acyl chains compared to acetyl groups. rsc.org However, for other sirtuins like SIRT2, there is an observed decrease in the reaction rate with increasing acyl substrate chain length, although the binding affinity (lower Km) may increase. nih.gov Given that the decanoyl group is a medium-to-long fatty acid, this compound could be a substrate for sirtuins like SIRT1, SIRT2, or SIRT3.

Conversely, the Nα-dimethylation might influence its recognition by enzymes. For example, some studies have developed N-methylated-N-acylated lysine derivatives as inhibitors for histone deacetylases (HDACs). researchgate.netacs.org The dimethylation at the alpha-amino position could sterically hinder the approach of certain enzymes or alter the binding conformation.

Enzymes involved in lysine methylation, such as protein lysine methyltransferases (PKMTs), recognize specific lysine residues within a protein sequence. tandfonline.com It is less likely that a free, modified amino acid like this compound would be a substrate for a PKMT, as these enzymes typically act on lysine residues within a polypeptide chain. However, it could potentially act as an inhibitor by binding to the active site.

Table 3: Representative Kinetic Data for Sirtuin Deacylase Activity

EnzymeSubstratekcat/Km (M⁻¹s⁻¹)Reference
PfSir2AMyristoylated Peptide5140 rsc.org
PfSir2AAcetylated Peptide1.15 rsc.org
Human SIRT2Myristoylated SubstrateActivity demonstrated, specific value not provided researchgate.net

Structural Basis of Enzyme-Substrate Recognition via Modified Lysine

The structural basis for the recognition of acylated lysines by sirtuins has been elucidated through X-ray crystallography. nih.govacs.org The active site of sirtuins contains a hydrophobic channel that accommodates the acyl chain of the substrate. acs.org The length and composition of this channel vary among different sirtuins, which underlies their substrate specificity for different acyl groups. For long-chain fatty acids like myristate, a latent hydrophobic cavity in the enzyme can open up to accommodate the acyl chain. acs.org The decanoyl chain of this compound would be expected to bind within this hydrophobic channel.

Cellular Uptake Mechanisms and Intracellular Trafficking in Model Cells

The cellular uptake of this compound would be significantly influenced by its lipidated nature. Lipidation is a known strategy to enhance the cellular uptake of peptides and small molecules. researchgate.net The decanoyl chain can facilitate the crossing of the cell membrane, either through passive diffusion or by interacting with membrane transporters.

Studies on lipidated peptides have shown that increasing the length of the lipid chain can enhance transport across epithelial cell layers. dtu.dk This increased transport is often mediated by endocytotic pathways. researchgate.netdtu.dk Therefore, it is plausible that this compound is taken up by cells via endocytosis, where the molecule is engulfed in vesicles.

Once inside the cell, the intracellular trafficking of this compound would depend on its interactions with intracellular membranes and proteins. Its amphipathic character might lead to its association with the membranes of organelles such as the endoplasmic reticulum, Golgi apparatus, or mitochondria. The enzyme PM20D1, which is involved in the metabolism of N-acyl amino acids, could potentially interact with and modify this compound, influencing its localization and activity. nih.gov The dimethylated lysine headgroup could also be recognized by intracellular "reader" proteins, potentially targeting the molecule to specific subcellular compartments, such as the nucleus, where it might influence epigenetic processes. plos.orgnih.gov

Transporter-Mediated Uptake in Cellular Models

The initial and critical step for this compound to exert any intracellular effect is its transport across the plasma membrane. The dual nature of this compound—possessing both an amino acid backbone and a lipidic tail—suggests that its uptake is not straightforward and may involve one or more transporter systems.

Generally, amino acid transport into cells is mediated by a large family of solute carrier (SLC) proteins. These transporters exhibit varying specificities for their substrates. For instance, cationic amino acids like lysine are primarily transported by systems such as system y+ (CAT transporters) and system y+L. However, the significant modification of the lysine structure in this compound, particularly the acylation at the N6 position and dimethylation at the N2 position, likely alters its affinity for these conventional transporters.

Research on other lipidated amino acids suggests that they can be recognized by transporters that handle bulky or hydrophobic substrates. The presence of the 1-oxodecyl (lauroyl) group imparts significant hydrophobicity, which could facilitate its partitioning into the lipid bilayer of the cell membrane, potentially followed by transporter-mediated translocation.

Interactive Table: Potential Transporter Families for this compound Uptake

Transporter FamilySubstrate ClassRelevance to this compound
Solute Carrier (SLC) Transporters Amino acids, ions, sugars, etc.The lysine backbone suggests potential interaction with amino acid transporters, although modifications may alter specificity.
Fatty Acid Transporters (e.g., CD36, FATPs) Long-chain fatty acidsThe decanoyl tail could be recognized by transporters involved in fatty acid uptake.
Organic Anion/Cation Transporters (OATs/OCTs) Wide range of organic moleculesThe overall charge and structure might allow for recognition by these promiscuous transporters.

It is important to note that without direct experimental evidence, the precise transporters involved in the uptake of this compound remain speculative.

Endosomal and Lysosomal Processing Investigations in Cell Culture

Following its entry into the cell, the fate of this compound is determined by intracellular trafficking pathways. For many lipidated molecules and receptor-bound ligands, endocytosis is a primary route of internalization. This process involves the budding of the plasma membrane to form endocytic vesicles that encapsulate extracellular material.

Given its size and lipidated nature, it is plausible that this compound, either independently or after binding to a surface receptor or protein, is internalized via endocytosis. The major endocytic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

Once inside the cell within an endosome, the compound would be subjected to the endo-lysosomal pathway. Early endosomes mature into late endosomes, which are characterized by an increasingly acidic internal pH. These late endosomes can then fuse with lysosomes, the primary degradative organelles of the cell. Lysosomes contain a host of hydrolytic enzymes that are active at a low pH and are responsible for breaking down a wide variety of macromolecules.

Within the lysosome, the amide bond linking the decanoyl group to the lysine backbone of this compound would be a target for lysosomal amidases or proteases. Cleavage of this bond would release the fatty acid (decanoic acid) and the modified lysine core (N2,N2-Dimethyl-L-lysine). The subsequent fate of these breakdown products would depend on their ability to be transported out of the lysosome and into the cytoplasm for further metabolism or efflux.

Interactive Table: Hypothetical Endosomal and Lysosomal Processing of this compound

Cellular ProcessKey Organelles/ComponentsPredicted Outcome for this compound
Internalization Endocytic Vesicles (Clathrin-coated pits, Caveolae)Encapsulation and transport into the cell's interior.
Trafficking Early and Late EndosomesTransport towards the lysosome with progressive acidification of the vesicle.
Degradation Lysosomes (Hydrolases, Acidic pH)Cleavage of the acyl chain from the lysine backbone.
Product Release Lysosomal TransportersExport of decanoic acid and N2,N2-Dimethyl-L-lysine into the cytoplasm.

Further research utilizing cell culture models is necessary to definitively identify the specific transporters and to trace the endosomal and lysosomal journey of this compound. Such studies would likely involve uptake assays with transporter-specific inhibitors and fluorescence microscopy to visualize its subcellular localization over time.

Influence on Cellular Processes and Regulatory Pathways by N2,n2 Dimethyl N6 1 Oxodecyl L Lysine

Modulation of Signal Transduction Cascades in Defined Cellular Environments

There is no specific information available in the scientific literature regarding the modulation of signal transduction cascades by N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine.

Impact on Kinase and Phosphatase Activities

Specific data on the impact of this compound on kinase and phosphatase activities could not be found. However, the general process of lysine (B10760008) acylation is known to influence protein kinases and phosphatases, thereby affecting signaling pathways that control cell growth, differentiation, and metabolism. The addition of acyl groups can alter a protein's conformation, localization, and interaction with other proteins, which are key to regulating enzyme activity.

Regulation of Second Messenger Systems

No research currently details how this compound might regulate second messenger systems. Conceptually, as a lipidated amino acid, it could potentially interact with cellular membranes where many second messenger systems are initiated. Lipidation can anchor proteins to membranes, placing them in proximity to signaling molecules and receptors.

Effects on Gene Expression and Epigenetic Modifications

Direct evidence of this compound's effects on gene expression and epigenetic modifications is not available.

Transcriptional Profiling in Response to Compound Exposure

Without experimental studies, transcriptional profiling data for cells exposed to this compound does not exist. Such a study would be necessary to understand which genes and cellular pathways might be affected by this compound.

Interaction with Epigenetic Modifiers (e.g., Histone Demethylases, Acyltransferases)

There are no studies documenting the interaction of this compound with epigenetic modifiers. The structure of the compound, featuring a decanoyl group (a ten-carbon acyl chain), suggests a potential for interaction with enzymes that recognize fatty acyl groups. Enzymes such as histone deacetylases (HDACs) and sirtuins (SIRTs) are known to remove acyl groups of varying lengths from lysine residues on histones and other proteins, thereby influencing chromatin structure and gene expression. Conversely, lysine acetyltransferases (KATs) are responsible for adding these marks. It is conceivable that a molecule like this compound could act as a substrate or an inhibitor for such enzymes, but this remains speculative without direct research.

Studies on Cellular Physiology in In Vitro Research Models

There is a lack of published in vitro research on the effects of this compound on cellular physiology. Such studies would be foundational to understanding any potential biological activity of this compound.

Computational and Theoretical Investigations of N2,n2 Dimethyl N6 1 Oxodecyl L Lysine

Molecular Docking and Dynamics Simulations with Putative Protein Targets

Molecular docking would be the initial step to predict the binding orientation and affinity of N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine to a putative protein target. The choice of target is critical and would likely be guided by the known roles of similar molecules. For instance, N-acyl amino acids have been shown to interact with a variety of proteins, including G protein-coupled receptors (GPCRs), ion channels, and enzymes involved in lipid metabolism. nih.govnih.gov Given that lysine (B10760008) fatty acylation is a known post-translational modification, proteins that are regulated by this modification would also be primary candidates for docking studies. frontiersin.orgnih.gov

A systematic review of in silico studies on anti-obesity peptides has shown that pancreatic lipase (B570770) is a common target for such compounds. nih.gov Given the lipidic nature of the decanoyl chain in this compound, this enzyme could be a plausible, albeit hypothetical, target.

Following docking, molecular dynamics (MD) simulations would be employed to study the stability of the predicted protein-ligand complex over time. MD simulations provide insights into the conformational changes that may occur upon binding and can help to refine the binding mode predicted by docking. These simulations can also elucidate the role of water molecules in the binding interface and provide a more accurate estimation of the binding free energy.

Table 1: Potential Putative Protein Targets for this compound Based on Analogous Compounds

Protein ClassSpecific ExamplesRationale for Interaction
G Protein-Coupled Receptors (GPCRs) Cannabinoid receptors (CB1, CB2)N-acyl amino acids are known to interact with the endocannabinoid system. mdpi.com
Ion Channels Voltage-gated calcium channelsCertain N-acyl amino acids and neurotransmitter conjugates modulate ion channel activity. nih.gov
Enzymes Fatty Acid Amide Hydrolase (FAAH), Pancreatic LipaseThese enzymes are involved in the metabolism of lipids and related molecules. nih.govmdpi.com
Histone Deacetylases (HDACs) and Sirtuins Sirtuins (SIRT1-7), HDAC8These enzymes are known to remove acyl groups from lysine residues, suggesting a potential interaction. nih.gov
N-myristoyltransferases (NMTs) NMT1, NMT2These enzymes can catalyze the fatty acylation of lysine residues. frontiersin.org

Structure-Activity Relationship (SAR) Modeling for Modified Lysine Analogues

Structure-Activity Relationship (SAR) modeling is a important technique used to understand how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would involve the systematic modification of its different chemical moieties to determine their contribution to a specific biological effect. While direct SAR studies on this specific compound are not documented, research on related N-acyl amino acids and acetyl-lysine analog peptides provides a clear blueprint for how such an investigation would be conducted. nih.govwikipedia.org

The key structural features of this compound that would be explored in an SAR study include:

The Acyl Chain: The length and degree of saturation of the decanoyl (10-carbon) chain would be varied. For instance, creating analogs with shorter or longer alkyl chains, or introducing double bonds, would help to determine the optimal lipophilicity for a given biological target. wikipedia.org

The Lysine Headgroup: The amino acid portion of the molecule could be altered. This could involve changing the stereochemistry from L-lysine to D-lysine, or replacing lysine with other amino acids to probe the importance of the side-chain length and charge.

The N2,N2-Dimethyl Group: The dimethylation at the N2 position is a key feature. SAR studies would involve removing one or both methyl groups to understand their role in binding affinity, membrane permeability, or metabolic stability.

A study on acetyl-lysine analog peptides demonstrated that even small changes to the acyl group can have a profound impact on the rate of deacylation by different classes of deacetylases. nih.gov This highlights the sensitivity of protein-ligand interactions to subtle structural modifications.

Table 2: Hypothetical SAR Study Design for this compound Analogues

Structural ModificationExample AnaloguesProperty to Investigate
Varying Acyl Chain Length N2,N2-Dimethyl-N6-octanoyl-L-lysine, N2,N2-Dimethyl-N6-dodecanoyl-L-lysineOptimal lipophilicity for target binding and cell permeability.
Introducing Unsaturation N2,N2-Dimethyl-N6-(1-oxo-9-decenyl)-L-lysineImpact of conformational rigidity of the acyl chain on activity.
Modifying the Amino Acid N2,N2-Dimethyl-N6-(1-oxodecyl)-D-lysine, N2,N2-Dimethyl-N6-(1-oxodecyl)-L-ornithineImportance of stereochemistry and side-chain length for binding.
Altering N2-Substitution N2-Methyl-N6-(1-oxodecyl)-L-lysine, N6-(1-oxodecyl)-L-lysineRole of N-terminal methylation in receptor interaction and metabolic stability.

Quantum Chemical Calculations for Conformational and Electronic Properties

Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure, geometry, and energetic properties of molecules with a high degree of accuracy. For a molecule like this compound, these methods can provide fundamental insights that are not easily accessible through experimental techniques.

While specific quantum chemical studies on this compound are not found in the literature, research on other N-substituted amino acid derivatives demonstrates the utility of these approaches. bibliomed.orgresearchgate.net Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) would be employed to: bibliomed.orgacs.org

Determine the Stable Conformations: The long and flexible decanoyl chain, along with the rotatable bonds in the lysine backbone, allows for a multitude of possible three-dimensional structures. Quantum chemical calculations can identify the low-energy, and therefore most probable, conformations of the molecule in different environments (e.g., in a vacuum or in a solvent).

Calculate Electronic Properties: These calculations can determine the distribution of electron density within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Key properties that can be calculated include the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Predict Spectroscopic Properties: Quantum chemical methods can predict various spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to validate the calculated structure. nih.gov

A study on N-substituted amino acid derivatives successfully used quantum chemical methods to calculate ionization constants (pKa values) that were in good agreement with experimental values. bibliomed.orgresearchgate.net This demonstrates the predictive power of these computational techniques for understanding the physicochemical properties of modified amino acids.

Table 3: Key Molecular Properties of this compound Obtainable from Quantum Chemical Calculations

PropertySignificance
Optimized Molecular Geometry Provides the most stable 3D structure of the molecule.
Conformational Energy Profile Identifies the energetically favorable shapes the molecule can adopt.
Dipole Moment Indicates the overall polarity of the molecule, influencing its solubility and interactions.
HOMO/LUMO Energies Relate to the molecule's ability to donate or accept electrons, affecting its reactivity.
Electrostatic Potential Map Visualizes the electron-rich and electron-poor regions of the molecule, predicting sites for non-covalent interactions.
Vibrational Frequencies Predicts the infrared spectrum, which can be used for experimental identification.
NMR Chemical Shifts Aids in the interpretation of experimental NMR spectra for structural elucidation. nih.gov

In Silico Prediction of Interaction Profiles with Biological Systems

In silico prediction of a molecule's interaction with broader biological systems, often categorized under ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, is a critical component of modern drug discovery and chemical biology. For this compound, a variety of computational tools and models could be used to forecast its likely behavior in a biological context. These predictions are valuable for prioritizing compounds for further experimental testing and for identifying potential liabilities early in the research process.

The prediction of biological functions of peptides and their derivatives is an active area of research, with numerous online services and algorithms available. researchgate.netnih.gov These tools often use machine learning models trained on large datasets of known bioactive compounds to predict the potential activities of new molecules.

Key aspects of the interaction profile of this compound that can be predicted in silico include:

Membrane Permeability: The decanoyl chain imparts significant lipophilicity to the molecule. Computational models can predict its ability to cross cell membranes, which is crucial for its potential biological activity.

Metabolic Stability: The molecule's susceptibility to metabolism by enzymes such as cytochrome P450s can be predicted. The N2,N2-dimethylation might confer some resistance to enzymatic degradation compared to an unsubstituted amine.

Binding to Plasma Proteins: The extent to which the compound might bind to proteins in the bloodstream, such as albumin, can be estimated. This is important as only the unbound fraction of a compound is typically considered biologically active.

Potential for Off-Target Interactions: In silico screening against a panel of known protein targets can help to identify potential off-target effects, which could lead to unwanted side effects.

Recent studies have highlighted the power of in silico workflows to accelerate the discovery of bioactive peptides from various sources. nih.govnih.gov These approaches often combine predictions of bioactivity with assessments of bioavailability and potential toxicity.

Table 4: In Silico Predictions for the Biological Interaction Profile of this compound

Predicted PropertyComputational ApproachRelevance
Bioactivity Class Machine learning models (e.g., Peptide Ranker)Predicts potential therapeutic applications (e.g., antimicrobial, anticancer). researchgate.net
ADMET Properties QSAR models, physiologically based pharmacokinetic (PBPK) modelingForecasts the compound's fate in an organism, including its absorption, distribution, metabolism, and excretion.
Toxicity Profile Rule-based systems, machine learning models trained on toxicological dataIdentifies potential safety concerns and guides further experimental testing.
Protein-Protein Interaction Modulation Docking against known interaction interfacesPredicts whether the compound might disrupt or stabilize protein complexes.

Applications of N2,n2 Dimethyl N6 1 Oxodecyl L Lysine in Academic Research and Methodological Development

Development as Chemical Probes for Protein Function and Enzyme Activity

Currently, there is a lack of specific published research detailing the development and application of N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine as a chemical probe for elucidating protein function or measuring enzyme activity. While the structural components of the molecule—a lipid chain, a dimethylated amine, and a lysine (B10760008) scaffold—suggest potential for such applications, dedicated studies to this effect are not readily found in scientific databases. The development of chemical probes often involves the incorporation of reporter groups or reactive moieties, and it is conceivable that this compound could serve as a precursor or a foundational structure for such probes. However, direct evidence of its use in this context remains to be documented in peer-reviewed literature.

Utility in Biosensing and Diagnostic Assay Design in Research Settings

In the realm of biosensing and diagnostic assays, specific examples of the utility of this compound are not described in the available research. The design of biosensors and diagnostic tools often leverages molecules that can specifically interact with a target analyte and produce a measurable signal. The lipophilic and modified amino acid character of this compound could theoretically be exploited for interactions with certain biological targets, but its integration and validation in biosensing platforms or diagnostic assays have not been reported.

As a Building Block for Peptide Mimetics and Bioconjugates

The use of modified amino acids as building blocks for peptide mimetics and bioconjugates is a well-established strategy in medicinal chemistry and chemical biology. While related molecules, such as Fmoc-protected N-epsilon-dimethyl-lysine, have been utilized in the solid-phase synthesis of methylated histone tail peptides, there is no specific mention in the literature of this compound being employed for these purposes. researchgate.netnih.gov The presence of the N-terminal dimethylation and the C-terminal decanoyl group would likely require unique synthetic strategies for its incorporation into peptide chains or for its conjugation to other biomolecules. Research explicitly detailing these methodologies and their outcomes is not currently available.

Role in Advancing Methodologies for Site-Selective Protein Modification

Site-selective protein modification is a powerful tool for studying protein function and developing protein-based therapeutics. Lysine residues are common targets for modification due to the nucleophilicity of the epsilon-amino group. nih.gov Methodologies that can distinguish between different lysine residues on a protein's surface are of significant interest. nih.gov

While there is extensive research on lysine modification, studies specifically employing this compound to advance these techniques are absent from the scientific literature. The permanent dimethylation at the N2 position and the acylation at the N6 position present a unique chemical structure. However, how this specific structure has been utilized to achieve site-selectivity in protein modification has not been documented. Research in this area continues to explore a variety of reagents and strategies, but the contribution of this compound to this field is not yet established.

Future Research Directions and Unexplored Avenues for N2,n2 Dimethyl N6 1 Oxodecyl L Lysine

Exploration of Novel Molecular and Cellular Targets

A primary avenue for future research is the identification of the specific molecular and cellular targets of N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine. The broader class of N-acyl amino acids (NAAAs) is known to interact with a variety of receptors and channels, suggesting potential starting points for investigation. nih.gov For instance, various NAAAs have been shown to interact with G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels, modulating cellular signaling pathways. nih.govwikipedia.org

Systematic screening of this compound against panels of known receptors for lipid signaling molecules is a logical first step. Furthermore, considering the structural component of lysine (B10760008), research could explore its interaction with proteins involved in post-translational modifications. Lysine acetylation is a widespread modification that regulates major cellular functions by affecting protein complexes involved in processes like chromatin remodeling and cell cycle control. nih.gov Investigating whether this compound can influence the enzymes responsible for lysine acetylation or deacetylation, such as histone deacetylases (HDACs), could uncover novel regulatory roles.

Table 1: Potential Molecular and Cellular Targets for Investigation

Target Class Specific Examples Rationale based on NAAA Research
G-Protein Coupled Receptors (GPCRs) Cannabinoid receptors (CB1, CB2), Orphan GPCRs Many NAAAs are part of the "endocannabinoidome" and show affinity for these receptors. nih.govnih.gov
Ion Channels Transient Receptor Potential (TRP) channels, Voltage-gated calcium channels Certain N-acyl amides and N-acyl alanines modulate the activity of these channels. nih.govwikipedia.org
Enzymes Fatty Acid Amide Hydrolase (FAAH), Histone Deacetylases (HDACs) FAAH is a key enzyme in the metabolism of many NAAAs. mdpi.com The lysine moiety suggests potential interactions with enzymes that modify lysine residues. nih.gov

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Some lipids and fatty acid derivatives are known ligands for these receptors, which regulate metabolism. |

Development of Advanced Synthetic Routes for Diverse Analogues with Tailored Properties

To fully explore the structure-activity relationship and therapeutic potential of this compound, the development of advanced and flexible synthetic routes is essential. Current methods for synthesizing NAAAs include both chemical and enzymatic approaches. researchgate.net The Schotten-Baumann reaction, which involves reacting a fatty acyl chloride with an amino acid in a basic solution, is a common chemical method. researchgate.net Enzymatic synthesis using lipases offers a greener alternative under milder conditions. researchgate.net

Future work should focus on creating modular synthetic strategies that allow for easy modification of both the acyl chain and the amino acid headgroup. This would enable the generation of a library of analogues with tailored properties. For example, varying the length and degree of saturation of the decanoyl tail could fine-tune the compound's lipophilicity and interaction with membrane-bound targets. Modifying the N,N-dimethyl-L-lysine headgroup could alter its solubility, charge, and receptor-binding specificity. nih.gov Techniques like solid-phase peptide synthesis could be adapted to produce these analogues efficiently. nih.gov

Table 2: Synthetic Strategies for Analogue Development

Synthetic Approach Description Potential Advantages for Analogue Synthesis
Schotten-Baumann Condensation Reaction of an acyl chloride with the amino acid in a basic aqueous/organic solvent mix. researchgate.net Well-established, high-yield method suitable for a wide range of fatty acyl chlorides and amino acids.
Enzymatic Synthesis Use of enzymes like lipases or proteases to catalyze the amide bond formation. researchgate.net Green chemistry, high specificity, mild reaction conditions, avoiding the need for protecting groups.
Solid-Phase Synthesis Anchoring the lysine derivative to a solid support and sequentially adding the acyl chain. nih.gov Allows for rapid purification and the creation of a combinatorial library of diverse analogues.

| Umpolung Synthesis | Using masked acyl cyanide (MAC) reagents for enantioselective additions to imines. acs.org | Provides access to a wide range of α-amino acid derivatives with high enantioselectivity. |

Integration into Multi-Omics Research Platforms for Systems-Level Understanding

To understand the global biological impact of this compound, it is crucial to move beyond single-target studies and embrace a systems-level approach. Integrating the compound into multi-omics research platforms will be a key future direction. Targeted lipidomics, using high-resolution mass spectrometry, has been instrumental in the discovery and quantification of dozens of novel endogenous NAAAs in tissues like the brain. nih.gov This approach can be used to track the metabolism of this compound and identify its downstream lipid products.

A true systems-level understanding will emerge from combining lipidomics with other omics data. For instance, proteomics could identify changes in protein expression or post-translational modifications (like acetylation) in response to the compound. nih.gov Transcriptomics would reveal effects on gene expression, while metabolomics could capture broader shifts in cellular metabolism. The integration of these datasets, a field known as systems biology, can uncover the complex networks and pathways modulated by this specific lipid, providing a holistic view of its function. nih.gov

Table 3: Multi-Omics Platforms for Systems-Level Analysis

Omics Platform Key Information Provided Research Question for this compound
Lipidomics Identification and quantification of lipids. What is the metabolic fate of the compound? Does it alter the profile of other NAAAs? nih.govacs.org
Proteomics Changes in protein abundance and post-translational modifications (PTMs). Does the compound alter the expression of key signaling proteins or the cellular acetylome? nih.govnih.gov
Transcriptomics Changes in gene expression (mRNA levels). Which genes and signaling pathways are activated or repressed by the compound?

Potential Contributions to Biomaterials Science and Nanotechnology Research

The amphipathic nature of this compound, possessing a lipophilic fatty acid tail and a hydrophilic, charged amino acid headgroup, makes it an interesting candidate for applications in biomaterials and nanotechnology. N-acyl amino acids are known to function as biocompatible surfactants, and this property could be exploited in various ways. researchgate.net

Future research could explore the self-assembly properties of this compound to form nanostructures such as micelles or vesicles, which could be used as carriers for drug delivery. mdpi.com The lysine headgroup offers sites for further functionalization, allowing these nanostructures to be targeted to specific cells or tissues. Additionally, the compound could be used to modify the surfaces of biomaterials and medical implants. Such a coating could alter surface properties like wettability and biocompatibility, potentially reducing foreign body response or preventing biofilm formation. The intersection of amino acid chemistry and nanotechnology is a rapidly growing field, and this compound represents a novel building block for the design of functional nanomaterials. mdpi.com

Table 4: Potential Applications in Biomaterials and Nanotechnology

Application Area Potential Role of this compound Rationale
Drug Delivery Component of lipid nanoparticles, micelles, or liposomes. Amphipathic nature allows for self-assembly into drug-encapsulating structures. mdpi.com
Biomaterial Coatings Surface-modifying agent for medical devices or implants. Can alter surface hydrophobicity and biocompatibility; potential for anti-fouling properties.
Biosensors Functionalization of sensor surfaces (e.g., gold nanoparticles, carbon nanotubes). The amino acid headgroup can be used to attach biorecognition elements. mdpi.com

| Tissue Engineering | Component of scaffolds or hydrogels. | Can be incorporated into polymer scaffolds to provide specific biochemical cues to cells. |

Q & A

Basic: What are the recommended methods for synthesizing N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves a two-step process: (1) dimethylation of the α-amino group of L-lysine using reductive alkylation with formaldehyde and sodium cyanoborohydride, followed by (2) N6-acylation with decanoic acid (or its activated ester, e.g., decanoyl chloride) under basic conditions (e.g., in dimethylformamide with triethylamine). Purity optimization requires:

  • Solid-phase extraction (SPE) to remove unreacted fatty acids.
  • Reverse-phase HPLC with C18 columns for final purification, monitored at 214 nm (amide bond absorption) .
  • Storage at <-20°C in anhydrous DMSO to prevent hydrolysis of the acyl group .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C18H35N3O3, [M+H]+ expected m/z 342.2753) and acyl chain integrity .
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies dimethyl groups (δ ~2.2 ppm, singlet) and the acyl chain (δ ~1.2-1.6 ppm for methylene groups).
    • 13C NMR verifies the carbonyl signal (δ ~173 ppm) and quaternary carbons in the dimethylated amine .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Detects amide I (1650 cm⁻¹) and amide II (1550 cm⁻¹) bands .

Advanced: How does the acyl chain length in N6-substituted lysine derivatives influence their interaction with lipid bilayers in drug delivery systems?

Methodological Answer:
The hydrophobic-hydrophilic balance of the acyl chain modulates membrane permeability:

  • Shorter chains (C8-C12): Enhance water solubility but reduce membrane anchoring, limiting sustained release .
  • Longer chains (C14-C18): Increase lipid bilayer integration via van der Waals interactions, improving drug encapsulation efficiency (e.g., liposomal formulations).
  • Experimental Validation: Use differential scanning calorimetry (DSC) to measure phase transition temperatures and fluorescence anisotropy to assess membrane rigidity. For example, a C16 chain (as in N6-palmitoyl derivatives) increases bilayer stability by 30% compared to C10 .

Advanced: What methodological approaches are used to resolve discrepancies in the reported bioactivity of this compound across different in vitro models?

Methodological Answer:
Discrepancies often arise from cell-line-specific metabolic pathways or assay interference :

  • Standardized Solubility Protocols: Pre-dissolve the compound in DMSO (<0.1% v/v) to avoid micelle formation in aqueous buffers .
  • Competitive Binding Assays: Use surface plasmon resonance (SPR) to quantify binding affinity to target receptors (e.g., TLR4), controlling for nonspecific interactions with serum proteins .
  • Metabolomic Profiling: Apply LC-MS/MS to identify degradation products (e.g., free lysine or decanoic acid) that may skew activity readings .
  • Cross-Model Validation: Compare results in primary cells (e.g., murine macrophages) and immortalized lines (e.g., RAW 264.7) to isolate model-specific effects .

Advanced: How can researchers design experiments to evaluate the proteolytic stability of this compound in serum-containing media?

Methodological Answer:

  • Serum Stability Assay: Incubate the compound (10 µM) in fetal bovine serum (FBS) at 37°C. Sample aliquots at 0, 1, 4, and 24 hours.
  • Quenching and Analysis: Precipitate proteins with acetonitrile (1:3 ratio), centrifuge, and analyze supernatants via LC-MS to detect intact compound vs. degradation products (e.g., dimethyllysine or decanoic acid) .
  • Control with Protease Inhibitors: Include EDTA (5 mM) to inhibit metalloproteases or PMSF (1 mM) for serine proteases, identifying major degradation pathways .

Basic: What are the critical parameters for ensuring reproducibility in cell-based assays using this compound?

Methodological Answer:

  • Batch Consistency: Verify lot-to-lot purity (>95% by HPLC) and endotoxin levels (<0.1 EU/mg) via Limulus amebocyte lysate (LAL) assay .
  • Dose-Response Curves: Use a logarithmic concentration range (1 nM–100 µM) to account for nonlinear pharmacokinetics.
  • Cell Passage Number: Limit experiments to passages 5–20 to avoid phenotypic drift .

Advanced: How can computational modeling predict the self-assembly behavior of this compound in aqueous solutions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model the compound in explicit water using software like GROMACS. Parameters include:
    • Critical micelle concentration (CMC): Derived from radial distribution functions of acyl chains.
    • Aggregation number: Calculated via cluster analysis over 100-ns trajectories .
  • Experimental Correlation: Validate predictions with dynamic light scattering (DLS) to measure hydrodynamic radius and transmission electron microscopy (TEM) for micelle morphology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.